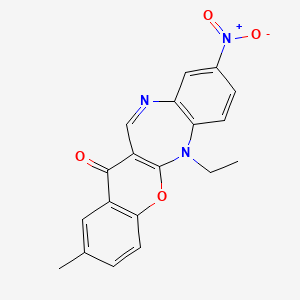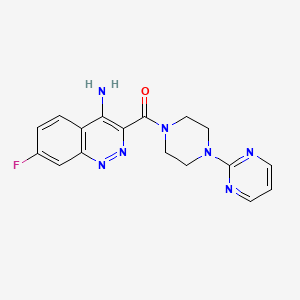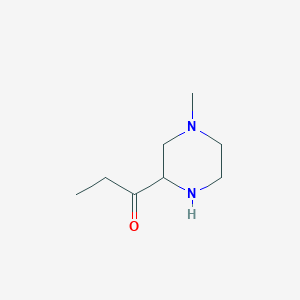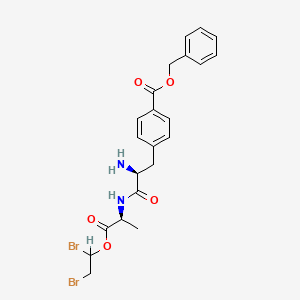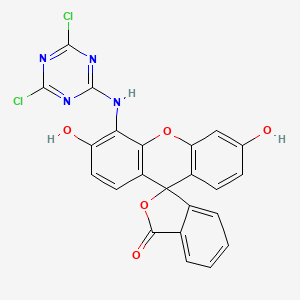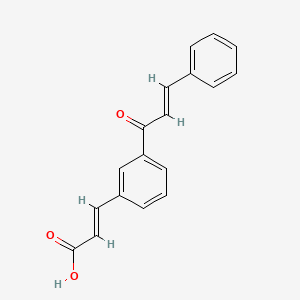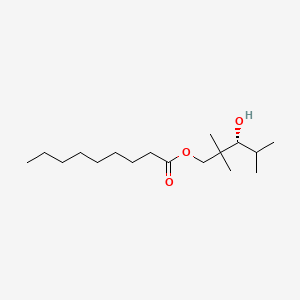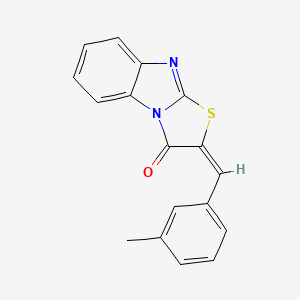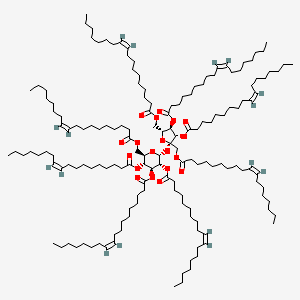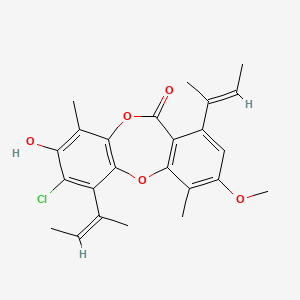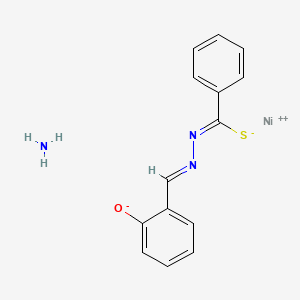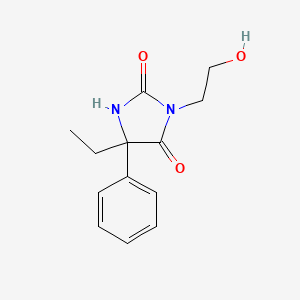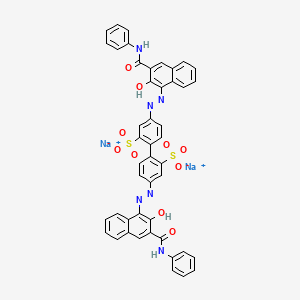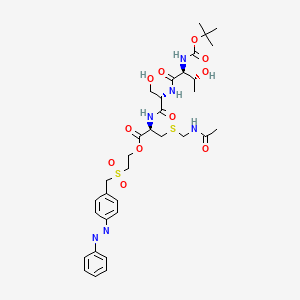
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate is a complex organic compound that features a combination of azo, sulphonyl, and peptide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate typically involves multiple steps:
Formation of the Azo Compound: The azo compound is synthesized by diazotization of aniline followed by coupling with another aromatic compound.
Sulphonylation: The azo compound is then sulphonylated using sulfonyl chloride under basic conditions.
Peptide Coupling: The sulphonylated azo compound is coupled with a protected peptide sequence using standard peptide coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated peptide synthesizers and large-scale reactors for the sulphonylation and azo coupling steps.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azo group can undergo oxidation to form azoxy compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Sulphonyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups allows for diverse chemical modifications.
Biology
In biological research, the peptide component of the compound can be used to study protein interactions and enzyme activities. The azo group can also be used as a chromophore for spectroscopic studies.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. The peptide sequence can be designed to target specific biological pathways, while the azo and sulphonyl groups can modulate the compound’s pharmacokinetic properties.
Industry
In industry, this compound can be used in the development of advanced materials such as polymers and dyes. The azo group provides color properties, while the peptide sequence can impart specific binding affinities.
Wirkmechanismus
The mechanism of action of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate depends on its application. In biological systems, the peptide sequence can interact with specific proteins or enzymes, modulating their activity. The azo group can participate in redox reactions, affecting cellular processes. The sulphonyl group can enhance the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-alaninate
- 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-glycinate
Uniqueness
The uniqueness of 2-(((4-(Phenylazo)phenyl)methyl)sulphonyl)ethyl S-(acetamidomethyl)-N-(N-(N-(tert-butoxycarbonyl)-L-threonyl)-L-seryl)-L-cysteinate lies in its specific combination of functional groups. The presence of the cysteine residue allows for the formation of disulfide bonds, which can be crucial for the compound’s biological activity. The azo group provides unique spectroscopic properties, and the sulphonyl group enhances solubility and stability.
Eigenschaften
CAS-Nummer |
76408-60-1 |
|---|---|
Molekularformel |
C33H46N6O11S2 |
Molekulargewicht |
766.9 g/mol |
IUPAC-Name |
2-[(4-phenyldiazenylphenyl)methylsulfonyl]ethyl (2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C33H46N6O11S2/c1-21(41)28(37-32(46)50-33(3,4)5)30(44)35-26(17-40)29(43)36-27(18-51-20-34-22(2)42)31(45)49-15-16-52(47,48)19-23-11-13-25(14-12-23)39-38-24-9-7-6-8-10-24/h6-14,21,26-28,40-41H,15-20H2,1-5H3,(H,34,42)(H,35,44)(H,36,43)(H,37,46)/t21-,26+,27+,28+/m1/s1 |
InChI-Schlüssel |
NLLCZLHRHHXWPP-VKKANWSESA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CSCNC(=O)C)C(=O)OCCS(=O)(=O)CC1=CC=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


